4-((4-Fluorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid
Overview
Description
4-((4-Fluorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a fluorophenyl group attached to an amino acid backbone, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Fluorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-(4-fluorophenylamino)-2-oxoacetate with water and sodium hydroxide in a mixture of tetrahydrofuran and methanol at temperatures ranging from 0 to 20°C. The resulting product is then treated with hydrochloric acid to adjust the pH to 2, leading to the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((4-Fluorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Scientific Research Applications
4-((4-Fluorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Potential therapeutic applications include its use as a precursor for drug development.
Industry: It can be employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((4-Fluorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in gene expression regulation. This inhibition can lead to changes in cellular processes and has potential therapeutic implications.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylboronic acid: Shares the fluorophenyl group but differs in its boronic acid functionality.
N-Phenyl-4-piperidinamine: Contains a phenyl group attached to a piperidine ring, differing in its core structure.
Uniqueness
4-((4-Fluorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid is unique due to its combination of a fluorophenyl group with an amino acid backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(4-fluoroanilino)-2,3-dihydroxy-4-oxobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO5/c11-5-1-3-6(4-2-5)12-9(15)7(13)8(14)10(16)17/h1-4,7-8,13-14H,(H,12,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDAGSYSBWTSHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(C(C(=O)O)O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372105, DTXSID301194225 | |
Record name | SBB017827 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(4-Fluorophenyl)amino]-2,3-dihydroxy-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301194225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886495-34-7, 238401-54-2 | |
Record name | 4-[(4-Fluorophenyl)amino]-2,3-dihydroxy-4-oxobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886495-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SBB017827 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(4-Fluorophenyl)amino]-2,3-dihydroxy-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301194225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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